(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate
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Overview
Description
(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate typically involves the reaction of benzoic acid with a suitable dihydrofuran derivative. One common method is the esterification reaction, where benzoic acid reacts with (2-oxodihydrofuran-3(2H)-ylidene)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-Methoxyphenyl isocyanate
- 4-Hydroxy-2-quinolones
Uniqueness
(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate is unique due to its dihydrofuran ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various synthetic and research applications.
Properties
CAS No. |
67194-27-8 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
[(Z)-(2-oxooxolan-3-ylidene)methyl] benzoate |
InChI |
InChI=1S/C12H10O4/c13-11(9-4-2-1-3-5-9)16-8-10-6-7-15-12(10)14/h1-5,8H,6-7H2/b10-8- |
InChI Key |
ZBLWLQPEKHKGIH-NTMALXAHSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C\OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(=O)C1=COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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